molecular formula C₉H₁₅N₃O₅ B1139695 3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose CAS No. 247025-10-1

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose

Cat. No.: B1139695
CAS No.: 247025-10-1
M. Wt: 245.23
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose typically involves the following steps:

    Protection of the Ribose: The ribose sugar is protected using isopropylidene to form 1,2-O-isopropylidene-D-ribofuranose.

    Azidation: The hydroxyl group at the 3-position is converted to an azide group using reagents such as sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).

    Deoxygenation: The hydroxyl group at the 3-position is removed to form the deoxy derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose undergoes several types of chemical reactions:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation reactions.

    Hydrogen Gas (H2) and Palladium on Carbon (Pd/C): Used for reduction reactions.

    Pyridinium Chlorochromate (PCC): Used for oxidation reactions.

Major Products

    Aminated Derivatives: Formed from the reduction of the azide group.

    Oxidized Derivatives: Formed from the oxidation of the hydroxyl group.

Scientific Research Applications

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose is used in various scientific research applications:

    Glycobiology: Studying the structure and function of glycans.

    Chemical Biology: Investigating the interactions between small molecules and biological systems.

    Medicinal Chemistry: Developing potential therapeutic agents targeting glycan-related pathways.

    Biotechnology: Engineering glycoproteins and other glycan-containing biomolecules.

Mechanism of Action

The mechanism of action of 3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose involves its interaction with glycan-related enzymes and proteins. The azide group can participate in bioorthogonal reactions, allowing for the labeling and tracking of glycans in biological systems. This compound can also inhibit or modify the activity of glycan-processing enzymes, thereby affecting glycan synthesis and degradation pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Azido-3-deoxy-1,2-O-isopropylidene-alpha-D-ribofuranose: Lacks the hydroxyl group at the 4-position.

    3-Azido-3-deoxy-4-hydroxy-methyl-beta-D-ribofuranose: Differing stereochemistry at the anomeric carbon.

Uniqueness

3-Azido-3-deoxy-4-hydroxy-methyl-1,2-O-isopropylidene-alpha-D-ribofuranose is unique due to its specific combination of functional groups and stereochemistry, which makes it particularly useful in glycobiology research. Its azide group allows for bioorthogonal labeling, and its protected ribose structure provides stability during chemical reactions .

Properties

IUPAC Name

[(3aR,6R,6aS)-6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPBGRHABGKBNJ-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](C(O[C@@H]2O1)(CO)CO)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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